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Compound of Interest

Compound Name: 3,5-Dibromo-4-methylpyridine

Cat. No.: B1300354 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3,5-Dibromo-
4-methylpyridine (CAS No. 3430-23-7), a key intermediate in pharmaceutical and chemical

synthesis. Due to the limited availability of public experimental spectra, this guide utilizes high-

quality predicted data to facilitate the structural elucidation and characterization of this

compound. The information is presented in a structured format, including detailed

methodologies for spectral acquisition and in-depth interpretation of Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Compound Information
Property Value

Chemical Name 3,5-Dibromo-4-methylpyridine

Synonyms 3,5-Dibromo-4-picoline

CAS Number 3430-23-7

Molecular Formula C₆H₅Br₂N

Molecular Weight 250.92 g/mol

Appearance White to off-white crystalline solid

Melting Point 104-107 °C
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Predicted Spectral Data
The following tables summarize the predicted spectral data for 3,5-Dibromo-4-
methylpyridine. These predictions are based on computational algorithms and provide a

reliable estimation for spectral interpretation in the absence of experimental data.

¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 500 MHz)

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~8.45 Singlet 2H H-2, H-6

~2.50 Singlet 3H -CH₃

¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 125 MHz)

Chemical Shift (ppm) Assignment

~150 C-2, C-6

~145 C-4

~125 C-3, C-5

~23 -CH₃

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium C-H stretch (aromatic)

2950-2850 Medium C-H stretch (methyl)

1600-1550 Medium
C=N and C=C stretching

(pyridine ring)

1450-1400 Medium C-H bend (methyl)

1100-1000 Strong C-Br stretch

900-675 Strong
C-H out-of-plane bend

(aromatic)

Mass Spectrometry (MS)
Table 4: Predicted Key Mass Spectrometry Fragments (Electron Ionization)

m/z Relative Intensity Proposed Fragment

251/249/253 High
[M]⁺ (Molecular ion with

bromine isotopes)

170/172 Medium [M - Br]⁺

91 Medium [M - 2Br]⁺

78 Low [C₅H₄N]⁺ (Loss of Br and CH₃)

Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectral data

discussed. These protocols are adaptable for 3,5-Dibromo-4-methylpyridine and similar

organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 3,5-Dibromo-4-methylpyridine in

0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS)
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as an internal standard.

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm broadband

probe.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Set the spectral width to approximately 16 ppm.

Use a 30-degree pulse width and a relaxation delay of 1-2 seconds.

Accumulate at least 16 scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Set the spectral width to approximately 250 ppm.

Use a 30-degree pulse width and a relaxation delay of 2-5 seconds.

Accumulate a sufficient number of scans (typically several hundred to thousands) for

adequate signal-to-noise.

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate

software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and

baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16

ppm for the residual CDCl₃ signal in the ¹³C spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid

3,5-Dibromo-4-methylpyridine sample directly onto the ATR crystal. Ensure good contact

between the sample and the crystal by applying pressure with the built-in clamp.
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Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a

diamond or germanium ATR accessory.

Data Acquisition:

Collect a background spectrum of the empty ATR crystal.

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

Co-add at least 16 scans to improve the signal-to-noise ratio.

Data Processing: The software automatically ratios the sample spectrum to the background

spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a direct insertion probe or by gas chromatography (GC) if the compound is sufficiently

volatile and thermally stable.

Instrumentation: Employ a mass spectrometer capable of electron ionization (EI).

Ionization: Use a standard electron energy of 70 eV to induce ionization and fragmentation.

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound, typically

from m/z 40 to 300.

Data Acquisition and Processing: The instrument's software will generate a mass spectrum

displaying the relative abundance of ions at each m/z value.

Spectral Interpretation and Visualization
Structure and NMR Assignments
The chemical structure of 3,5-Dibromo-4-methylpyridine dictates its spectral features. The

symmetrical nature of the molecule simplifies the NMR spectra.

Caption: Molecular structure of 3,5-Dibromo-4-methylpyridine.
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¹H NMR: The two protons at positions 2 and 6 are chemically equivalent due to the

molecule's symmetry, resulting in a single signal. The methyl protons at position 4 also

produce a single peak.

¹³C NMR: Similarly, the carbon atoms at positions 2 and 6 are equivalent, as are the carbons

at 3 and 5. The carbon at position 4 and the methyl carbon each give rise to a distinct signal.

Mass Spectrometry Fragmentation Pathway
Electron ionization of 3,5-Dibromo-4-methylpyridine is expected to produce a characteristic

fragmentation pattern. The presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1

ratio will result in isotopic peak patterns for bromine-containing fragments.

Predicted Mass Spectrometry Fragmentation of 3,5-Dibromo-4-methylpyridine

[C₆H₅Br₂N]⁺˙
m/z = 249, 251, 253

[C₆H₅BrN]⁺
m/z = 170, 172

- Br•

[C₆H₅N]⁺
m/z = 91

- Br•

[C₅H₄N]⁺
m/z = 78

- CH₃•

Click to download full resolution via product page

Caption: Proposed fragmentation pathway in EI-MS.

The initial fragmentation is likely the loss of a bromine radical, a common pathway for

brominated aromatic compounds. Subsequent loss of the second bromine radical would lead to
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the ion at m/z 91. Further fragmentation could involve the loss of the methyl radical.

Conclusion
This technical guide provides a foundational understanding of the spectral characteristics of

3,5-Dibromo-4-methylpyridine based on predicted data. The presented NMR, IR, and MS

information, along with standardized experimental protocols, serves as a valuable resource for

researchers in quality control, reaction monitoring, and structural verification. While predicted

data is a powerful tool, experimental verification is always recommended for definitive structural

confirmation.

To cite this document: BenchChem. [Spectral Data Interpretation of 3,5-Dibromo-4-
methylpyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1300354#spectral-data-interpretation-for-3-5-
dibromo-4-methylpyridine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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